N1-Ethyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine
Description
Chemical Structure and Properties
N1-Ethyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine (CAS: 1353956-63-4) is a branched aliphatic diamine featuring a piperidine ring substituted with methyl and ethyl groups. Its molecular formula is C₁₁H₂₅N₃, with a molecular weight of 199.34 g/mol . The compound’s structure includes a tertiary amine at the N1 position, which influences its steric and electronic properties. This molecule is frequently utilized in medicinal chemistry and catalysis due to its ability to act as a ligand or intermediate in synthetic pathways .
Properties
IUPAC Name |
N'-ethyl-N'-[(1-methylpiperidin-3-yl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-3-14(8-6-12)10-11-5-4-7-13(2)9-11/h11H,3-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUWAOMCTHQMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1CCCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171001 | |
| Record name | 1,2-Ethanediamine, N1-ethyl-N1-[(1-methyl-3-piperidinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353959-25-7 | |
| Record name | 1,2-Ethanediamine, N1-ethyl-N1-[(1-methyl-3-piperidinyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353959-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-ethyl-N1-[(1-methyl-3-piperidinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N1-Ethyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine is an organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, research findings, and potential therapeutic uses.
This compound has the molecular formula and a molecular weight of 185.31 g/mol. Its structure features an ethyl group and a 1-methylpiperidin-3-yl group attached to the ethane-1,2-diamine backbone, which influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 185.31 g/mol |
| Structure | Ethyl and piperidine moiety |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, thereby influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Modulation : Acts as a biochemical probe to study enzyme-substrate interactions.
- Receptor Binding : Investigated for potential binding to neurotransmitter receptors, which may affect signal transduction pathways.
Case Studies
Several studies have highlighted the compound's biological activities:
- Antifungal Activity : A study demonstrated that derivatives of similar piperidine compounds exhibited antifungal properties against Aspergillus flavus, suggesting potential applications in treating fungal infections.
- Anticancer Properties : Research on structurally related compounds has shown cytotoxic effects against various cancer cell lines. For example, gold(I) complexes with similar piperidine moieties were found to induce apoptosis in HeLa and MCF-7 cells by activating caspase pathways .
- Neuropharmacological Effects : Investigations into piperidine derivatives indicate potential neuroprotective effects, which may be relevant for developing treatments for neurodegenerative diseases.
Comparative Analysis
A comparison with structurally similar compounds reveals differences in biological activity:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine | Lacks ethyl group | Reduced potency compared to N1-Ethyl derivative |
| N-(1-methylpiperidin-3-yl)ethane-1,2-diamine | No ethyl substitution | Different interaction profile |
| N-Methyl-N-(2-methylphenyl)-N-(1-methylpiperidin-3-yl)ethane-1,2-diamine | More complex structure | Enhanced activity due to steric effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following compounds share the ethane-1,2-diamine backbone but differ in substituents, piperidine/pyrrolidine ring positions, and functional groups:
Physicochemical and Functional Comparisons
Steric and Electronic Effects
- Target Compound vs.
- Piperidine vs. Pyrrolidine Rings : The target compound’s piperidine ring (6-membered) provides greater conformational flexibility than pyrrolidine (5-membered) derivatives (e.g., CAS 21404-92-2), influencing binding affinity in coordination chemistry .
Basicity and Solubility
- Tertiary amines in the target compound and its analogs exhibit moderate basicity (pKa ~8–10), but solubility varies with substituents. For example, hydroxylbenzyl derivatives (e.g., SQ109 analogs) show higher aqueous solubility due to polar aromatic groups, whereas alkyl-substituted variants (e.g., isopropyl analog CAS 1354015-78-3) are more lipophilic .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
